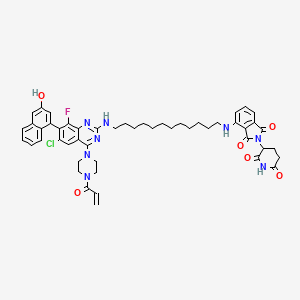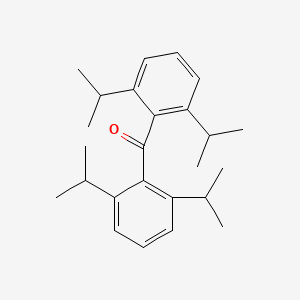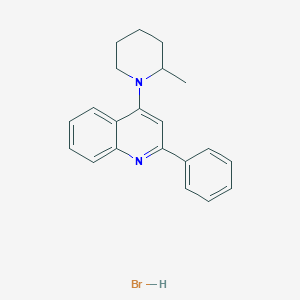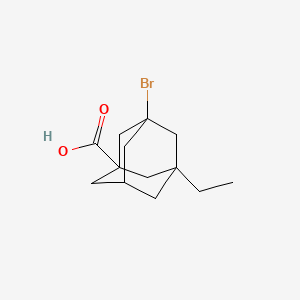
PROTAC KRAS G12C degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PROTAC KRAS G12C degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the KRAS G12C mutant, a linker, and a ligand that recruits an E3 ubiquitin ligase . The synthetic route typically involves:
化学反应分析
PROTAC KRAS G12C degrader-1 undergoes several types of chemical reactions:
Covalent Bond Formation: The KRAS-binding ligand forms a covalent bond with the cysteine residue in the KRAS G12C mutant.
Ubiquitination: The E3 ligase ligand recruits an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Proteasomal Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
Common reagents used in these reactions include organic solvents, protecting groups, and coupling reagents . The major product formed from these reactions is the ubiquitinated KRAS G12C mutant, which is subsequently degraded by the proteasome .
科学研究应用
PROTAC KRAS G12C degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of the KRAS G12C mutant in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new PROTAC-based therapies targeting other oncogenic proteins.
Biological Studies: It is used to investigate the mechanisms of protein degradation and the cellular pathways involved in the ubiquitin-proteasome system.
作用机制
The mechanism of action of PROTAC KRAS G12C degrader-1 involves several steps:
Recruitment: The E3 ligase ligand recruits an E3 ubiquitin ligase, bringing it into close proximity with the KRAS G12C mutant.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
相似化合物的比较
PROTAC KRAS G12C degrader-1 is unique compared to other similar compounds due to its ability to selectively degrade the KRAS G12C mutant. Similar compounds include:
MRTX849: A small molecule inhibitor that targets the KRAS G12C mutant but does not induce its degradation.
This compound stands out due to its use of the CRBN E3 ligase ligand and its potential for higher selectivity and efficacy in degrading the KRAS G12C mutant .
属性
分子式 |
C50H54ClFN8O6 |
|---|---|
分子量 |
917.5 g/mol |
IUPAC 名称 |
4-[12-[[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]dodecylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H54ClFN8O6/c1-2-41(63)58-24-26-59(27-25-58)46-36-30-37(51)42(35-29-32(61)28-31-16-11-12-17-33(31)35)44(52)45(36)56-50(57-46)54-23-14-10-8-6-4-3-5-7-9-13-22-53-38-19-15-18-34-43(38)49(66)60(48(34)65)39-20-21-40(62)55-47(39)64/h2,11-12,15-19,28-30,39,53,61H,1,3-10,13-14,20-27H2,(H,54,56,57)(H,55,62,64) |
InChI 键 |
FMYAMLPDKZOVMB-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)NCCCCCCCCCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)

![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
